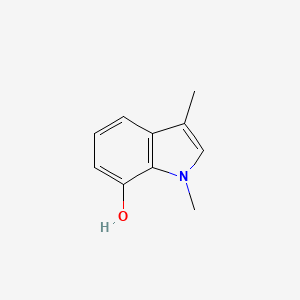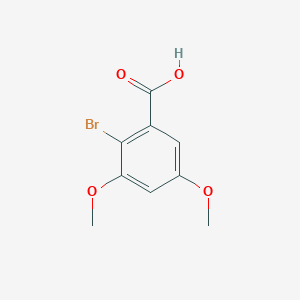
2-Bromo-3,5-dimethoxybenzoic acid
Overview
Description
2-Bromo-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by a bromine atom and two methoxy groups, respectively
Mechanism of Action
Mode of Action
Benzoic acid derivatives are often involved in reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 2-Bromo-3,5-dimethoxybenzoic acid could potentially participate in such reactions, forming new carbon-carbon bonds.
Action Environment
The action of this compound can be influenced by various environmental factors . For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution. Temperature and humidity can also affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethoxybenzoic acid typically involves the bromination of 3,5-dimethoxybenzoic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: For industrial-scale production, a more efficient method involves the use of 3,4-dimethoxytoluene as the starting material. This compound undergoes directed bromination using sulfuric acid, hydrogen peroxide, and a metal bromide to form 2-bromo-4,5-dimethoxytoluene. The intermediate is then oxidized with potassium permanganate in the presence of tetrabutyl ammonium bromide to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products:
- Substitution reactions yield various substituted benzoic acids.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols or aldehydes.
Scientific Research Applications
2-Bromo-3,5-dimethoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used to study the effects of brominated aromatic compounds on biological systems.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: Similar structure but different substitution pattern.
3,5-Dimethoxybenzoic acid: Lacks the bromine atom.
2-Bromo-5-methoxybenzoic acid: Contains only one methoxy group.
Uniqueness: 2-Bromo-3,5-dimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYHIVYNECVLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)
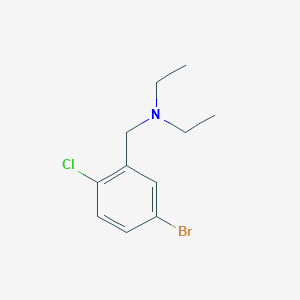
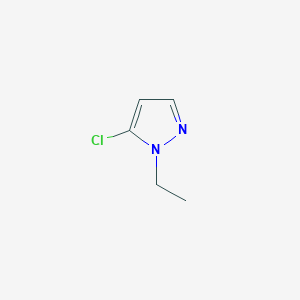
![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)
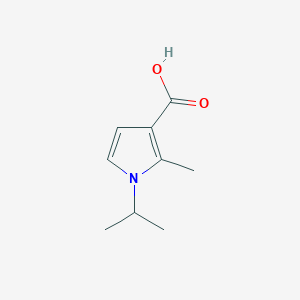


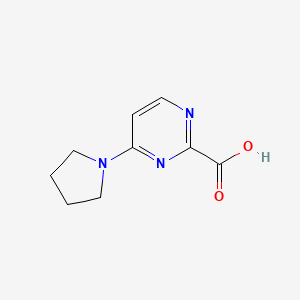
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457679.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)
